molecular formula C18H18N6O3S B2938336 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034400-94-5

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2938336
CAS No.: 2034400-94-5
M. Wt: 398.44
InChI Key: XOQOQTDPUSDETC-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound containing multiple functional groups, including a benzo[c][1,2,5]thiadiazole moiety. This compound's distinct structure makes it significant in various scientific and industrial applications.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process starting with readily available precursors. Key reactions include nucleophilic substitution, cyclization, and amide formation. Specific solvents, temperatures, and reaction times are crucial for achieving high yield and purity.

Industrial production methods: In industrial settings, this compound can be produced using automated synthesizers, optimizing reaction conditions to maximize efficiency and scalability. Continuous flow chemistry might be employed to streamline the process and enhance safety measures.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound may undergo oxidation, particularly at the benzo[c][1,2,5]thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction can occur at the triazole ring, potentially altering its electronic properties.

  • Substitution: Electrophilic and nucleophilic substitutions can take place on the phenyl ring and the benzo[c][1,2,5]thiadiazole moiety, introducing various functional groups.

Common reagents and conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under specific conditions.

Major products formed: The products formed depend on the reaction pathway. Oxidation yields sulfoxides or sulfones, reduction alters the triazole ring, and substitution introduces new functional groups.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has diverse applications:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Potential bioactive compound in drug discovery and development, particularly for its anticancer and antimicrobial properties.

  • Medicine: Investigated for therapeutic applications due to its pharmacological activities.

  • Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, including:

  • Enzyme inhibition: Interacting with enzymes critical for biological processes.

  • Receptor binding: Binding to specific receptors, modulating their activity.

  • Signal transduction pathways: Influencing pathways involved in cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its unique structural features and functional group diversity. Compared to similar compounds like N-(2-phenylethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, it offers enhanced reactivity and potential for various applications.

Similar compounds include:

  • N-(2-phenylethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

  • N-(2-(benzo[c][1,2,5]thiadiazol-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-22-16-9-5-6-10-17(16)23(28(22,26)27)12-11-19-18(25)15-13-20-24(21-15)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQOQTDPUSDETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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